ARS-853 intermediate
Description
ARS-853 is a covalent inhibitor targeting the oncogenic K-Ras4B G12C mutation, a prevalent driver in cancers such as non-small cell lung cancer and colorectal adenocarcinoma. It binds selectively to the GDP-bound, inactive state of KRAS G12C, covalently modifying Cys12 within the Switch-II pocket (S-IIP). This interaction stabilizes KRAS in its inactive conformation, preventing GTP reloading and downstream signaling through MAPK (e.g., ERK, MEK) and PI3K-Akt pathways .
Properties
Molecular Formula |
C19H27ClN4O2 |
|---|---|
Molecular Weight |
378.9 g/mol |
IUPAC Name |
1-[4-(azetidin-3-yl)piperazin-1-yl]-2-[4-chloro-2-hydroxy-5-(1-methylcyclopropyl)anilino]ethanone |
InChI |
InChI=1S/C19H27ClN4O2/c1-19(2-3-19)14-8-16(17(25)9-15(14)20)22-12-18(26)24-6-4-23(5-7-24)13-10-21-11-13/h8-9,13,21-22,25H,2-7,10-12H2,1H3 |
InChI Key |
CAWLMVFOLUPXFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)C2=CC(=C(C=C2Cl)O)NCC(=O)N3CCN(CC3)C4CNC4 |
Origin of Product |
United States |
Preparation Methods
Covalent Binding Mechanism
ARS-853 reacts with C12 via a Michael addition mechanism, activated by water and Lys16 in the KRAS G12C binding site. Computational studies highlight:
- Electron Density Redistribution : The acrylamide’s β-carbon becomes electrophilic, enabling nucleophilic attack by C12’s thiolate.
- Kinetic Parameters :
| Parameter | Value (ARS-853) | Source |
|---|---|---|
| kinact (rate of covalent adduct formation) | 213 M⁻¹s⁻¹ | |
| Ki (non-covalent binding equilibrium constant) | N/A (estimated from *kobs = 250 ± 30 M⁻¹s⁻¹) |
This suggests intermediates must maintain reactivity at the acrylamide β-carbon while minimizing off-target interactions.
Nucleotide Cycling and Intermediate Stability
ARS-853 engagement requires rapid GDP-GTP cycling of KRAS G12C. In-cell NMR studies reveal:
- GTP Hydrolysis Rate : ~1.09 × 10⁻³ min⁻¹ (cellular conditions).
- ARS-853 Modification Rate : ~6.40 × 10⁻³ min⁻¹ (in vitro).
These rates imply intermediates must withstand intracellular nucleotide exchange dynamics.
Hypothetical Synthesis Pathways
While no explicit pathways are disclosed, plausible routes can be proposed based on structural analogs:
Acrylamide Warhead Synthesis
- Step 1 : Activate acrylate ester (e.g., acryloyl chloride) with a base (e.g., triethylamine) to form the acrylamide precursor.
- Step 2 : Couple with a cyclopropane-substituted benzene derivative via Suzuki-Miyaura cross-coupling.
Cyclopropane Ring Formation
- Step 1 : Synthesize methylcyclopropane via [2+1] cycloaddition of ethylene and a carbene precursor.
- Step 2 : Functionalize with chlorine via electrophilic substitution.
Phenolic Hydroxyl Group Incorporation
- Step 1 : Protect phenol with a methoxy group during synthesis.
- Step 2 : Deprotect under acidic conditions (e.g., BBr₃) in the final step.
Challenges and Optimization Strategies
Selectivity for GDP-Bound KRAS
ARS-853’s selectivity arises from its binding to the GDP-bound state. Intermediates must avoid interactions with GTP-bound KRAS, which lacks the accessible C12 thiolate.
Chemical Reactions Analysis
Reaction Mechanism and Covalent Bond Formation
ARS-853 forms a covalent adduct with Cys12 via a Michael addition mechanism . Computational studies reveal that the reaction proceeds through:
-
Activation of the acrylamide CC bond by a water molecule and Lys16 in the KRAS binding pocket .
-
Nucleophilic attack by the deprotonated thiolate of Cys12 (pKa ~7.6) on the β-carbon of the acrylamide group .
-
Proton transfer from Lys16 to the α-carbon, stabilizing the transition state .
The covalent bond formation locks KRAS G12C in its inactive GDP-bound state, preventing GTP loading and downstream signaling .
Kinetic Analysis of ARS-853 Binding
The reaction follows a two-step kinetic model :
-
Reversible non-covalent binding (K<sub>i</sub> = 36.0 ± 0.7 μM at 5°C) .
-
Irreversible covalent ligation (k<sub>inact</sub> = 0.0077 s⁻¹ at 5°C) .
| Parameter | Value (ARS-853) | Experimental Conditions | Source |
|---|---|---|---|
| k<sub>inact</sub>/K<sub>i</sub> | 213 M⁻¹s⁻¹ | pH 7.5, 20°C | |
| Functional pKa | 8.21 ± 0.09 | 20°C, MHT buffer | |
| K<sub>d</sub> (non-covalent) | 36.0 μM | 5°C |
Key observations :
-
The pH-dependent rate profile indicates that deprotonation of Cys12 (pKa ~7.6) is critical for reactivity .
-
Buffer composition (e.g., DTT presence) influences saturation behavior at high inhibitor concentrations .
Structural Determinants of Reactivity
ARS-853 binding induces conformational changes in KRAS G12C, stabilizing an open Switch-II pocket . Key interactions include:
-
Hydrogen bonds between the acrylamide carbonyl and Lys16 (3.0 Å) .
-
Salt bridge between the pyrrolidine C-2 substituent and Glu62 .
-
Displacement of a conserved water molecule near Gly10 by the cyanomethyl group .
Molecular dynamics simulations show that these interactions position the acrylamide warhead optimally for covalent modification of Cys12 .
Catalytic Role of KRAS G12C
KRAS G12C itself catalyzes the covalent reaction by:
-
Lowering the pKa of Cys12 from ~10.3 (free cysteine) to ~7.6 .
-
Enhancing reaction efficiency 10³–10⁴-fold compared to non-enzymatic conditions .
Comparative Reactivity with Analogues
ARS-853 exhibits distinct kinetic properties compared to later-generation inhibitors (e.g., AMG 510):
| Inhibitor | k<sub>inact</sub>/K<sub>i</sub> (M⁻¹s⁻¹) | K<sub>i</sub> (μM) | Functional pKa |
|---|---|---|---|
| ARS-853 | 213 | 36.0 | 8.21 |
| AMG 510 | >1,000 | >100 | 8.15 |
Notable differences :
-
AMG 510 achieves faster covalent ligation due to optimized non-covalent interactions .
-
ARS-853’s moderate K<sub>i</sub> limits cellular potency but provides a template for structural optimization .
Oxidation and Competing Reactions
Cys12 undergoes reversible oxidation (e.g., to sulfinic acid), which:
Scientific Research Applications
ARS-853 intermediate has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the biochemical properties of KRAS G12C and its role in cancer.
Biology: Employed in cell-based assays to investigate the effects of KRAS inhibition on cellular signaling pathways and cancer cell proliferation.
Medicine: Explored as a potential therapeutic agent for treating cancers harboring the KRAS G12C mutation.
Industry: Utilized in the development of new KRAS inhibitors and other targeted therapies for cancer treatment
Mechanism of Action
ARS-853 intermediate exerts its effects by covalently binding to the mutant cysteine residue in the KRAS G12C protein. This binding traps the protein in its inactive GDP-bound state, preventing it from activating downstream signaling pathways that promote cancer cell growth and survival. The compound specifically targets the switch-II pocket of KRAS G12C, which is critical for its oncogenic activity .
Comparison with Similar Compounds
Key Features:
- Mechanism : ARS-853 exploits the intrinsic GTPase activity of KRAS G12C, which allows transient GDP binding. The compound’s acrylamide warhead reacts with Cys12, while its hydrophobic moieties occupy the S-IIP, inducing a conformational shift in the α2 helix .
- Potency : Biochemical IC50 of 1.6 µM, representing a 600-fold improvement over early analogs like compound 12Ostrem .
- Cellular Efficacy : Reduces KRAS-CRAF interactions by >90%, inhibits cell proliferation in 2D/3D cultures, and induces apoptosis in KRAS G12C-dependent cell lines (e.g., H358) .
- Limitations : Poor plasma stability (t1/2 < 20 min) and low oral bioavailability in mice (F < 2%) .
Comparison with Similar Compounds
The development of ARS-853 spurred optimization efforts to address its pharmacokinetic shortcomings and enhance target engagement. Below is a comparative analysis with key analogs and competitors:
Table 1: Comparative Analysis of KRAS G12C Inhibitors
ARS-853 vs. ARS-1620
- Structural Differences : ARS-1620 replaces ARS-853’s flexible glycine linker with a rigid quinazoline core, enhancing binding via hydrogen bonds with His95 .
- Potency : ARS-1620 exhibits a 10-fold lower biochemical IC50 (0.16 µM) and superior cellular engagement due to Lys16-mediated catalysis of covalent bond formation .
- Pharmacokinetics : ARS-1620 addresses ARS-853’s metabolic instability, achieving >20% oral bioavailability in preclinical models .
ARS-853 vs. AMG 510 (Sotorasib)
- Kinetics : AMG 510 has a 5-fold higher kinact/Ki ratio than ARS-853, enabling faster target engagement independent of pH .
ARS-853 vs. Early Analogs (e.g., Compound 12Ostrem)
- Efficacy : ARS-853’s 600-fold potency improvement over compound 12Ostrem stems from optimized hydrophobic interactions in the S-IIP and reduced steric hindrance .
- Mechanistic Insight : Unlike early analogs, ARS-853’s binding is contingent on KRAS G12C’s nucleotide cycling, requiring intrinsic GTPase activity to access the GDP-bound state .
Mechanistic and Functional Contrasts
Redox Sensitivity
This redox sensitivity may limit ARS-853’s efficacy in tumors with high oxidative stress.
Nucleotide Cycling Dependence
ARS-853’s efficacy diminishes under conditions of rapid nucleotide exchange (e.g., EGF-induced SOS activation). In contrast, AMG 510 and ARS-1620 maintain activity in high-GEF environments due to faster kinetics .
Structural Dynamics
Real-time NMR studies reveal ARS-853 modifies KRAS G12C immediately after GTP hydrolysis, a step bypassed by inhibitors like ARS-1620, which exploit pre-existing GDP-bound states .
Biological Activity
ARS-853 is a selective, covalent inhibitor targeting the KRAS G12C mutation, which is prevalent in various human cancers. Its biological activity has been extensively studied, revealing its mechanism of action, cellular effects, and potential therapeutic applications. This article synthesizes findings from diverse research studies to provide a comprehensive overview of ARS-853's biological activity.
ARS-853 operates by binding to the GDP-bound form of KRAS G12C, preventing its activation and subsequent signaling through downstream effectors. This inhibition is crucial as KRAS mutations are implicated in approximately 30% of all human cancers, making effective targeting essential for therapeutic development .
Key Mechanisms:
- Covalent Binding : ARS-853 selectively binds to the inactive GDP-bound state of KRAS G12C, which prevents the transition to the active GTP-bound state .
- Inhibition of Nucleotide Cycling : The compound disrupts the nucleotide cycling process of KRAS G12C, which is essential for its activation and signaling .
- Impact on Downstream Signaling : Treatment with ARS-853 leads to reduced interaction with critical effector proteins such as CRAF, ERK, and AKT, resulting in diminished MAPK and PI3K signaling pathways .
Cellular Effects
ARS-853 has demonstrated significant biological activity across various cancer cell lines expressing KRAS G12C. The following effects have been observed:
- Cell Proliferation Inhibition : In vitro studies indicate that ARS-853 effectively inhibits cell growth in both 2D and 3D cultures of KRAS G12C-expressing lung cancer cell lines .
- Induction of Apoptosis : The compound has been shown to induce apoptosis in these cell lines, further validating its potential as an anti-cancer agent .
- Cell Cycle Arrest : Treatment with ARS-853 results in G1 cell cycle arrest, characterized by decreased expression of Cyclin D1 and Rb, alongside increased levels of the cell cycle inhibitor p27 KIP1 .
Case Studies and Research Findings
Several studies have explored the efficacy and mechanism of action of ARS-853. Below are summarized findings from key research articles:
Combination Therapies
Research indicates that combining ARS-853 with other treatments may enhance its therapeutic effects. For instance:
Q & A
Q. What is the molecular mechanism by which ARS-853 selectively inhibits KRAS G12C?
ARS-853 covalently binds to cysteine 12 in the KRAS G12C mutant, stabilizing the GDP-bound inactive state. Structural studies reveal that its acrylamide warhead forms a hydrogen bond with K16 and a water molecule coordinated to Mg²⁺, while its aromatic rings occupy the Switch-II pocket (S-IIP), inducing α2-helix rotation and disrupting effector binding . Key methodologies to confirm this include:
Q. How is the IC₅₀ value of ARS-853 determined, and what factors influence its potency?
The IC₅₀ (2.5 μM) is quantified using:
- Biochemical GTP-loading assays : Measures inhibition of SOS-mediated nucleotide exchange on KRAS G12C-GDP .
- Cellular assays : Dose-response curves in KRAS G12C mutant cell lines (e.g., H358) via CellTiter-Glo for proliferation or Western blotting for pERK/pAKT suppression . Critical factors :
- Nucleotide state (GDP-bound KRAS is required for binding) .
- Cell culture conditions (e.g., serum starvation to reduce RAS-GTP levels) .
Q. Which cellular models are validated for studying ARS-853's effects?
Advanced Research Questions
Q. How can researchers design experiments to assess ARS-853's target engagement in live cells?
Use proximity ligation assays (PLA) to visualize KRAS-CRAF interactions:
- Treat cells with 5 μM ARS-853 for 4 hours.
- Fix cells, incubate with anti-KRAS and anti-CRAF antibodies, and quantify PLA signals (e.g., >90% reduction in H358 cells; p<0.001, ANOVA) . Complementary methods :
- RBD-MS assay : Quantify RAS-GTP levels via LC/MS-MS after immunoprecipitation .
- Cellular thermal shift assay (CETSA) : Confirm stabilization of GDP-bound KRAS .
Q. How can contradictions in nucleotide dependency (GDP vs. GTP) be resolved experimentally?
- Nucleotide exchange assays : Preload KRAS G12C with GDP or GTPγS (non-hydrolysable GTP analog). ARS-853 reacts only with GDP-bound KRAS (no adduct detected with GTPγS) .
- EGF stimulation : Co-treatment with 50 ng/mL EGF shifts ARS-853's IC₅₀ by 10-fold, confirming reliance on intrinsic GDP/GTP cycling .
- ERK feedback modulation : Pre-treat with trametinib (MEK inhibitor) to assess compensatory PI3K-AKT activation .
Q. What methodological considerations apply when combining ARS-853 with EGFR inhibitors?
Synergy design :
- Dose optimization : Co-treat H358 cells with 2.5 μM ARS-853 + 2.5 μM erlotinib (EGFR inhibitor) for 72 hours.
- Outcome metrics :
- Enhanced apoptosis (cleaved PARP >50% vs. monotherapy) .
- Complete PI3K pathway suppression (pAKT undetectable) .
Mechanistic rationale : EGFR inhibition reduces RTK-driven RAS-GTP recycling, increasing ARS-853's target pool (GDP-bound KRAS) .
Data Analysis and Reproducibility
Q. How should researchers address variability in ARS-853's growth inhibition across KRAS G12C cell lines?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
